2-Chloro-5-benzoylpyridine
Overview
Description
2-Chloro-5-benzoylpyridine is a chemical compound that is related to various benzoylpyridine derivatives. These derivatives are known for their ability to form complexes with metals and have been studied for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-benzoylpyridine with different reagents. For instance, 2-benzoylpyridine reacts with Pd(OAc)2 to form a six-membered cyclopalladated complex, which can further react with LiCl to produce a chloro-bridged analogue. This analogue can undergo bridge-splitting reactions to yield mononuclear cyclopalladated complexes . Additionally, the reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane in the presence of piperidine or N-methylmorpholine results in the formation of 5-benzoyl-4-(2-chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates .
Molecular Structure Analysis
The molecular structure of benzoylpyridine derivatives has been characterized using various techniques. For example, the crystal structure of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone has been determined, revealing a monoclinic lattice with space group P 2 1 / n and non-coplanarity of the two benzene rings . Similarly, the crystal structure of a chlorine-bridged dimer of a copper(II) complex of 2-benzoylpyridine N(4)-phenyl thiosemicarbazone has been resolved, showing a monoclinic lattice with space group symmetry P21/c .
Chemical Reactions Analysis
Benzoylpyridine derivatives undergo various chemical reactions to form complexes with metals. For instance, 2-benzoylpyridine thiosemicarbazone forms stable Cu(II)-I and Cu(II)-Br bonds in dark green Cu(II) iodo- and bromo-bridged dimers, respectively. These formations are attributed to a proton-coupled electron transfer process . The reaction of 2-(chloroseleno)benzoyl chloride with pyridine and related azines typically produces 2-(hydroxyseleno)benzoylazinium chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoylpyridine derivatives are influenced by their molecular structure and the nature of their complexes. For example, the crystal structure of 2-amino-5-chloropyridine–benzoic acid shows that the molecules are linked into chains parallel to the direction through hydrogen bonds, which can affect the compound's solubility and stability . The antimicrobial activity of copper(II) complexes of 2-benzoylpyridine N(4)-phenyl thiosemicarbazone against various bacteria suggests potential applications in the development of new antimicrobial agents .
Scientific Research Applications
1. Synthesis of Trifluoromethylpyridines
- Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 2-Chloro-5-benzoylpyridine, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries .
- Methods of Application: The synthesis of TFMP derivatives involves various methods, including the use of 2-Chloro-5-benzoylpyridine .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Schiff Bases of Pyridine Derivatives
- Summary of Application: Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .
- Methods of Application: A pyridine-based Schiff base was synthesized using 2-Chloro-5-benzoylpyridine .
- Results or Outcomes: These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
3. Magnetic Fluid Hyperthermia Therapy
- Summary of Application: Maghemite nanoparticles coated with 2-benzoylpyridine are used in magnetic fluid hyperthermia therapy .
- Methods of Application: The nanoparticles are coated with 2-benzoylpyridine and used as a magnetic fluid in hyperthermia therapy .
- Results or Outcomes: It is discovered that γ-Fe 2 O 3 can attain hyperthermia temperature at minimum concentrations of 5 mg/ml and at 200 kHz .
4. Preparation of 2-Chloro-5-Methylpyridine
- Summary of Application: 2-Chloro-5-methylpyridine is an intermediate for pharmaceuticals and insecticides .
- Methods of Application: A novel process is provided for the preparation of 2-chloro-5-methylpyridine from 3-methylpyridine-1-oxide and phosgene (COCl2) .
- Results or Outcomes: The process is characterized by its two-step reaction involving trimethylamine and phosgene .
5. Acid–Base Multicomponent Systems
- Summary of Application: Acid–base multicomponent systems based on active pharmaceutical ingredients 2-chloro-5-nitrobenzoic acid (2Cl5NBH) and monoethanolamine were prepared by different reaction pathways .
- Methods of Application: A comparative investigation of crystal structures, thermal stability and photoluminescent properties of studied molecular salts .
- Results or Outcomes: The photoluminescence properties of monoethanolammonium salts were compared to free 2Cl5NBH acid in order to examine the role of anion and cation, respectively .
6. Nonlinear Optical Applications
- Summary of Application: 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a novel organic single crystal for NLO and optical limiting applications .
- Methods of Application: Synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations .
- Results or Outcomes: The study provides insights into the properties of the crystal and its potential applications .
4. Preparation of 2-Chloro-5-Methylpyridine
- Summary of Application: 2-Chloro-5-methylpyridine is an intermediate for pharmaceuticals and insecticides .
- Methods of Application: A novel process is provided for the preparation of 2-chloro-5-methylpyridine from 3-methylpyridine-1-oxide and phosgene (COCl2) .
- Results or Outcomes: The process is characterized by its two-step reaction involving trimethylamine and phosgene .
5. Acid–Base Multicomponent Systems
- Summary of Application: Acid–base multicomponent systems based on active pharmaceutical ingredients 2-chloro-5-nitrobenzoic acid (2Cl5NBH) and monoethanolamine were prepared by different reaction pathways .
- Methods of Application: A comparative investigation of crystal structures, thermal stability and photoluminescent properties of studied molecular salts .
- Results or Outcomes: The photoluminescence properties of monoethanolammonium salts were compared to free 2Cl5NBH acid in order to examine the role of anion and cation, respectively .
6. Nonlinear Optical Applications
- Summary of Application: 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a novel organic single crystal for NLO and optical limiting applications .
- Methods of Application: Synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations .
- Results or Outcomes: The study provides insights into the properties of the crystal and its potential applications .
Future Directions
The future directions for 2-Chloro-5-benzoylpyridine could involve further exploration of its potential uses in various fields, including medicinal chemistry, materials science, and organic synthesis. Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
(6-chloropyridin-3-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBSRFYWXHOQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229778 | |
Record name | Methanone, (6-chloro-3-pyridinyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-benzoylpyridine | |
CAS RN |
79567-66-1 | |
Record name | (6-Chloro-3-pyridinyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79567-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (6-chloro-3-pyridinyl)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079567661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (6-chloro-3-pyridinyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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